molecular formula C5H4BNO2S B15300237 (3-Cyanothiophen-2-yl)boronic acid

(3-Cyanothiophen-2-yl)boronic acid

Cat. No.: B15300237
M. Wt: 152.97 g/mol
InChI Key: RBJWBXOJRHBDRO-UHFFFAOYSA-N
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Description

(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a cyano group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.

Scientific Research Applications

(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyanophenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2-Thiophenyl)boronic acid: Lacks the cyano group, making it less reactive in certain applications.

    (3-Bromothiophen-2-yl)boronic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and applications.

Uniqueness

(3-Cyanothiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C5H4BNO2S

Molecular Weight

152.97 g/mol

IUPAC Name

(3-cyanothiophen-2-yl)boronic acid

InChI

InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H

InChI Key

RBJWBXOJRHBDRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C#N)(O)O

Origin of Product

United States

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